molecular formula C6H7FN2O B2466378 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde CAS No. 1429418-45-0

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Cat. No.: B2466378
CAS No.: 1429418-45-0
M. Wt: 142.133
InChI Key: QFEBFLDYSBLNLY-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7FN2O. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 1-position, a fluorine atom at the 5-position, and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with 4-fluoro-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The aldehyde group is then introduced through formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and formylation processes. The scalability of these methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

    1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and stability.

    1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid:

Uniqueness: 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

1-ethyl-5-fluoropyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBFLDYSBLNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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